1,4-Diphenoxybenzene

Beschreibung

Significance of Aryl Ethers in Advanced Materials and Organic Synthesis

Aryl ethers, characterized by an oxygen atom linking two aryl groups, represent a crucial class of organic compounds with extensive utility across diverse scientific disciplines. They are integral to the structure of many natural products and pharmaceutical agents, serving as versatile building blocks in organic synthesis sioc-journal.cnalfa-chemistry.com. The inherent stability and unique electronic properties of the aryl ether linkage make these compounds valuable in the creation of complex molecular architectures sioc-journal.cnnumberanalytics.comnumberanalytics.com.

In the realm of advanced materials, aryl ethers contribute to the development of polymers with enhanced thermal stability, mechanical strength, and specific electronic or optical properties smolecule.comscbt.com. Their ability to form robust linkages makes them suitable for high-performance plastics, resins, and composite materials used in demanding applications smolecule.comscbt.com. Furthermore, their chemical inertness and favorable solvation characteristics render them effective solvents and reagents in various synthetic transformations, facilitating reactions that might otherwise be challenging numberanalytics.comnumberanalytics.comscbt.com. The ongoing research into novel synthetic methodologies, such as C-H activation and dehydrogenative coupling, continues to expand the accessibility and utility of aryl ethers, positioning them as key components in green chemistry initiatives and efficient synthetic strategies sioc-journal.cn.

Scope and Relevance of 1,4-Diphenoxybenzene (DPOB) in Chemical Science

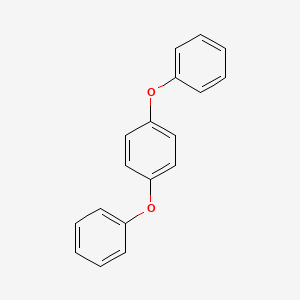

This compound, also known by its CAS Registry Number 3061-36-7, is a diaryl ether with the molecular formula C₁₈H₁₄O₂ smolecule.comguidechem.comtcichemicals.comcymitquimica.comchemeo.comcymitquimica.comchemicalbook.comscbt.com. Structurally, it features two phenoxy groups attached to a central benzene (B151609) ring at the para (1,4) positions smolecule.comguidechem.comcymitquimica.com. This symmetrical arrangement contributes to its specific chemical and physical properties, distinguishing it from other positional isomers.

DPOB typically presents as a white crystalline solid smolecule.comguidechem.comcymitquimica.com, with reported melting points in the range of 70-73 °C smolecule.comtcichemicals.comcymitquimica.comvwr.com. It exhibits good thermal stability guidechem.com and is largely insoluble in water but demonstrates solubility in common organic solvents such as ethanol (B145695) and ether cymitquimica.com. Its molecular weight is approximately 262.31 g/mol guidechem.comcymitquimica.comscbt.comvwr.comstenutz.eu. The compound's rigid, aromatic structure, coupled with the ether linkages, makes it a molecule of significant interest for applications requiring thermal resilience and specific electronic or mesogenic properties smolecule.com. Its relevance stems from its potential as a precursor and building block in materials science, organic synthesis, and emerging technologies.

Overview of Key Research Domains Involving DPOB

The unique structural attributes of this compound position it as a subject of interest across several key research domains within chemical science:

Organic Synthesis: DPOB serves as a valuable starting material and intermediate in the synthesis of a wide array of organic compounds smolecule.comguidechem.comcymitquimica.com. Its functional groups can be modified or incorporated into larger molecular structures, leading to the development of new materials, pharmaceuticals, and specialty chemicals smolecule.com.

Materials Science and Polymer Chemistry: The compound's inherent thermal stability and rigid aromatic framework make it an attractive monomer or comonomer for synthesizing high-performance polymers. Research indicates that incorporating DPOB into polymer chains can enhance their thermal stability and mechanical properties smolecule.com. Furthermore, DPOB derivatives, such as sulfonated poly(this compound), have been investigated for their potential in proton exchange membranes (PEMs) for fuel cells and as components in membranes for Vanadium Redox Flow Batteries (VRFBs), demonstrating promising conductivity and stability smolecule.comresearchgate.netacs.org.

Liquid Crystals: DPOB has demonstrated thermotropic liquid crystalline behavior, transitioning into a liquid crystal phase at elevated temperatures smolecule.com. This property makes it a potential precursor for designing new liquid crystal materials with tailored mesogenic properties for display technologies and other electro-optic applications.

Optoelectronics: While still an emerging area, research is exploring the potential utility of DPOB and its derivatives in optoelectronic devices, leveraging its aromatic structure and potential for charge transport or light emission characteristics.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

1,4-diphenoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14O2/c1-3-7-15(8-4-1)19-17-11-13-18(14-12-17)20-16-9-5-2-6-10-16/h1-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVGPELGZPWDPFP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2062820 | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3061-36-7 | |

| Record name | 1,4-Diphenoxybenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3061-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003061367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzene, 1,4-diphenoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2062820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis Methodologies and Mechanistic Investigations

Direct Coupling Reactions for 1,4-Diphenoxybenzene Synthesis

Direct coupling reactions represent a straightforward approach to forming the aryl ether bonds of this compound. These methods often require significant energy input and specific catalytic systems to proceed efficiently.

One of the direct methods for synthesizing this compound involves the coupling of phenol (B47542) with biphenyl. smolecule.com This process is typically conducted under high-temperature conditions and requires a catalyst to facilitate the reaction. smolecule.com Common catalysts for this type of reaction include alkali metal hydroxides, such as sodium hydroxide (B78521), or carbonates like potassium carbonate. smolecule.com The high temperatures are necessary to overcome the activation energy for the C-O bond formation between the phenol and the aromatic ring of the biphenyl.

Alkali metal carbonates, most notably potassium carbonate (K₂CO₃), play a crucial role as a base in the nucleophilic synthesis of diaryl ethers like this compound. yjcorp.co.kr Their primary function is to deprotonate the phenol, a relatively weak acid, to form the corresponding phenoxide ion. This phenoxide is a much stronger nucleophile than the neutral phenol molecule and is more capable of attacking the electrophilic aryl halide.

The mechanism involves the carbonate anion (CO₃²⁻) acting as a Brønsted-Lowry base, accepting a proton from the hydroxyl group of phenol. This in-situ generation of the nucleophile is a key feature of the so-called modified Ullmann condensation or Williamson ether synthesis for diaryl ethers. yjcorp.co.kr The use of K₂CO₃ is often preferred in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), which solvate the potassium cation while leaving the phenoxide anion relatively free and highly reactive. Theoretical studies suggest that the alkali cation can also contribute to the cleavage of the carbon-halogen bond in the electrophile, thereby facilitating the substitution. rsc.org The use of K₂CO₃ often leads to higher yields and can be effective under less stringent conditions compared to other bases. yjcorp.co.kr

| Catalyst/Base | Reactants | Solvent | Temperature (°C) | Key Findings |

| K₂CO₃ | 1,3-Dihalobenzene, 4-Nitrophenol | DMF or DMSO | 100–120 | Efficient for nucleophilic aromatic substitution; DMSO can enhance nucleophilicity. |

| K₂CO₃ | Phenols, Bromoarenes | None (solvent-free) | 140 | Ultrasound assistance improves yields (70-90%) and allows for lower temperatures. yjcorp.co.kr |

| K₂CO₃ | Resorcinol, 1-Bromo-4-nitrobenzene | Polar Aprotic | Reflux | Deprotonates phenol to form a reactive phenoxide ion for etherification. |

Phenol Coupling with Biphenyl: Catalytic and High-Temperature Conditions

Phenolic Substitution Reactions in this compound Formation

Phenolic substitution reactions are a cornerstone in the synthesis of diaryl ethers. These reactions typically follow a nucleophilic aromatic substitution mechanism, where a phenoxide ion displaces a leaving group on an aromatic ring.

A common and well-established method for preparing this compound is through the nucleophilic aromatic substitution (SₙAr) reaction involving a halogenated benzene (B151609) derivative. smolecule.com Specifically, 1,4-dichlorobenzene (B42874) or 1,4-dibromobenzene (B42075) can be reacted with phenol in the presence of a base. umanitoba.ca This reaction often falls under the category of an Ullmann condensation, which traditionally uses a copper catalyst to facilitate the coupling of an aryl halide with an alcohol or phenol. scielo.org.mxgoogle.com

In this process, two equivalents of phenol are reacted with one equivalent of the 1,4-dihalobenzene. A base, such as potassium carbonate or potassium hydroxide, is used to convert phenol into the highly nucleophilic potassium phenoxide. The reaction is typically carried out in a high-boiling polar aprotic solvent like DMF, DMSO, or diphenyl ether at elevated temperatures, often ranging from 100 to 220 °C. scielo.org.mx The presence of a copper(I) salt, such as CuI or CuBr, is often essential to catalyze the displacement of the aryl halide, particularly with less reactive chlorides. scielo.org.mxjsynthchem.com The reaction proceeds in two successive substitution steps to yield the final this compound product. An attempted synthesis using 1,4-dichlorobenzene activated by a chromium tricarbonyl complex has also been documented. umanitoba.ca

| Aryl Halide | Nucleophile | Catalyst/Base | Solvent | Temperature (°C) | Reaction Type |

| 1,4-Dichlorobenzene | Phenol | K₂CO₃ / Copper catalyst | DMF | High | Ullmann-type Nucleophilic Substitution umanitoba.cagoogle.com |

| 1,3-Dibromobenzene | 4-Nitrophenol | K₂CO₃ | DMF | Reflux | Nucleophilic Aromatic Substitution |

| Aryl Iodides/Bromides | Phenols | CuI / N,N-dimethylglycine | Not specified | 90 | Ullmann-type Coupling organic-chemistry.org |

Electrophilic Aromatic Substitution Pathways

While nucleophilic substitution is the most common route to this compound, pathways involving electrophilic aromatic substitution (EAS) are also mechanistically relevant in aromatic chemistry, highlighting the versatile reactivity of phenols.

In electrophilic aromatic substitution, the phenol molecule, with its electron-rich aromatic ring, typically acts as the nucleophile that is attacked by an electrophile. However, for the formation of a diaryl ether like this compound, the phenol must act as a nucleophile to attack another aromatic system that is rendered electrophilic. This is conceptually different from the SₙAr mechanism where the attack is on a carbon bearing a leaving group.

A Friedel-Crafts-type reaction is a classic example of EAS. nih.gov While typically used for alkylation or acylation, analogous reactions for etherification are less common but possible. For such a reaction to form this compound, a highly activated electrophilic benzene derivative would be required. This could be achieved by using a strong Brønsted or Lewis acid to generate a cationic species from a substituted benzene that could then be attacked by the oxygen of a phenol molecule. rsc.orggoogle.com For example, superacid-catalyzed polycondensation reactions demonstrate that aromatic ethers like this compound can act as the nucleophilic component in EAS reactions, which underscores the high nucleophilicity of its rings. acs.orgresearchgate.net The synthesis of this compound via an EAS pathway would require the reverse reactivity, where phenol attacks an activated benzene ring. While not a standard preparative method for this specific compound compared to Ullmann-type couplings, the principle remains a fundamental aspect of aromatic chemistry. rsc.org

| Reaction Type | Role of Phenol | Electrophile | Catalyst | Key Aspect |

| Friedel-Crafts-type Alkylation | Nucleophile | Diazocarbonyl compounds | H₂SO₄–SiO₂ | Phenol attacks a quinone-type intermediate generated from the electrophile. rsc.org |

| Friedel-Crafts Acylation | Nucleophile | Acyl Halides (e.g., Terephthaloyl chloride) | Lewis Acid (e.g., AlCl₃) | This reaction typically uses an aromatic ether like diphenyl ether or this compound as the nucleophile to form polyketones, not to form the ether itself. |

| Superacid-Catalyzed Condensation | Nucleophile | Acenaphthenequinone | CF₃SO₃H (TFSA) | Demonstrates the high nucleophilicity of the aromatic rings in this compound, which readily undergo electrophilic attack. acs.org |

Ullmann Ether Synthesis for Substituted Diphenoxybenzenes

The Ullmann ether synthesis is a classical and versatile method for forming diaryl ethers, which involves the copper-catalyzed reaction between an aryl halide and a phenol. This reaction is particularly useful for synthesizing substituted diphenoxybenzenes, such as those containing amino or nitro functional groups. acs.org

The traditional Ullmann condensation requires a copper catalyst to facilitate the coupling reaction. acs.org Copper salts, such as cuprous chloride (Cu₂Cl₂) or cupric chloride (CuCl₂), are preferred catalysts for this synthesis. acs.org The reaction involves an alkali metal salt of a phenol, which can be pre-formed or generated in situ by reacting the phenol with an alkali metal hydroxide or alkoxide. acs.org The choice of catalyst and base is crucial, and modern advancements have introduced various ligands to improve reaction efficiency and allow for milder conditions. nii.ac.jpsigmaaldrich.com For instance, the use of ligands like 2,2,6,6-tetramethylheptane-3,5-dione (B73088) (TMHD) can significantly accelerate the reaction, enabling it to proceed at more moderate temperatures. nii.ac.jp

A significant challenge in synthesizing amino-substituted diphenoxybenzenes is the thermal stability of the amino group, which can be prone to decomposition at the high temperatures typically required for the Ullmann reaction. However, research has demonstrated that by carefully controlling the reaction temperature, it is possible to produce diaminophenoxybenzenes in good yields without decomposing the amino group. acs.org Specifically, conducting the Ullmann ether synthesis at lower temperatures, in the range of 115°C to 150°C, has been shown to be effective. acs.org This is a notable improvement over the 180°C to 200°C temperatures used in other Ullmann syntheses. acs.org The use of a suitable solvent, such as pyridine, helps to maintain fluidity and facilitate the reaction at these lower temperatures. acs.org This demonstrates that with appropriate temperature control, even sensitive functional groups like amines can be preserved during the synthesis of substituted diphenoxybenzenes. acs.orgdtic.mil

Catalytic Systems in Ullmann Ether Synthesis

Self-Controlled Polymerization via Differential Monomer Solubility

Self-controlled polymerization, often manifesting as precipitation or dispersion polymerization, is a technique where the physical properties of the monomer and the resulting polymer in the reaction medium dictate the polymerization process and the final product morphology. This method leverages the differential solubility between the monomer and the polymer; the monomer is soluble in the reaction solvent, while the polymer is not. As the polymer chains grow, they precipitate out of the solution, often forming particles.

While the term "self-controlled polymerization" is not explicitly used for DPOB in the direct search results, the principles are evident in related polyether syntheses. For instance, in the synthesis of aromatic poly(ether ketone ether ketone ketone) (PEKEKK) via Friedel-Crafts acylation from 1,4-diphenoxybenzophenone (a structurally related monomer), the process is performed as a precipitation polycondensation. researchgate.net In this system, the polymer-catalyst complex precipitates from the solution as a suspension of fine particles. googleapis.com The shape, size, and molecular weight of these particles are strongly dependent on the reaction conditions, such as monomer concentration. researchgate.net At low monomer concentrations, highly ordered, needle-like particles can be obtained. researchgate.net

This phenomenon, where the insolubility of the polymer product controls its morphology and potentially its molecular weight, is the essence of polymerization-induced self-assembly (PISA). acs.org In such systems, the polymerization continues within the precipitated, often swollen, polymer particles. This approach is a powerful tool for controlling polymer morphology, leading to the formation of various nano-objects like spheres or nanotubes, depending on the interactions between the polymer chains and the solvent. acs.org The principles of dispersion and precipitation polymerization are widely used for various aromatic monomers to control particle size and morphology, indicating its potential applicability for controlling the synthesis of DPOB-based polymers. kpi.uajst.go.jp

Friedel-Crafts Reactions with Hydrophobic and Hydrophilic Monomers

The synthesis of complex polymeric structures, such as hyperbranched poly(ether ketone)s (PEKs), from this compound can be achieved through Friedel-Crafts acylation. dtic.mil A notable approach involves an A3 + B2 polymerization, where this compound acts as a hydrophobic B2-type monomer. dtic.milacs.orgresearchgate.net In this reaction, a hydrophilic A3 monomer, such as trimesic acid, is used as the co-monomer. dtic.milacs.org

The polymerization is typically conducted in a viscous, hydrophilic reaction medium consisting of poly(phosphoric acid) (PPA) and phosphorus pentoxide (P2O5). dtic.milacs.orgdtic.mil The hydrophilic A3 monomer (trimesic acid) is soluble in this medium, whereas the hydrophobic B2 monomer (this compound) is only marginally soluble. dtic.milacs.orgresearchgate.net For instance, when trimesic acid and this compound are mixed in PPA at 70°C, the this compound melts but phase-separates, floating on top of the reaction mixture, while some trimesic acid remains undissolved. dtic.mil The reaction proceeds upon heating to higher temperatures, such as 130°C, after the addition of P2O5. dtic.mil This electrophilic synthesis route is a common method for producing aromatic polyether ketones. scispace.comgoogle.com

The A3 and B2 monomers are subjected to polycondensation following optimized procedures for Friedel-Crafts acylation. dtic.mil This method allows for the creation of completely soluble hyperbranched PEKs from equimolar or equifunctional stoichiometric ratios of the A3 and B2 monomers. dtic.milacs.org The resulting polymers are soluble in polar aprotic solvents, particularly when they retain some solvent residues, or in strong acids after rigorous drying. dtic.milacs.orgdtic.mil Structural analysis confirms the absence of cross-linked networks, identifying various sizes of cyclic structures instead. dtic.milacs.org

| Parameter | Value |

|---|---|

| A3 Monomer | Trimesic acid |

| B2 Monomer | This compound |

| Stoichiometry (A3:B2) | Equifunctional (2:3 molar ratio) |

| Reaction Medium | Poly(phosphoric acid) / Phosphorus pentoxide |

| Reaction Temperature | 130 °C |

| Yield | 88% |

| Intrinsic Viscosity [η] | 0.38 dL/g (in MSA at 30°C) |

| Appearance | Pink powder |

Kinetic Control Mechanisms in Hyperbranched Polymer Synthesis

The successful synthesis of soluble, hyperbranched polymers from this compound, avoiding the formation of cross-linked gels, is attributed to a kinetically controlled process. acs.orgresearchgate.netresearchgate.net This control is fundamentally linked to the significant difference in solubility between the hydrophobic B2 monomer (this compound) and the hydrophilic A3 monomer (trimesic acid) within the hydrophilic PPA/P2O5 reaction medium. dtic.milacs.orgdtic.mil

Two primary factors are hypothesized to prevent gelation:

Self-Regulated Monomer Feed : The poor solubility of this compound causes it to phase-separate from the reaction medium. acs.orgresearchgate.net This insolubility results in a self-regulated, gradual feeding of the hydrophobic monomer into the reaction system as the polymerization consumes it. acs.orgdtic.mil This slow, controlled addition of the B2 monomer prevents its concentration from becoming high enough to favor cross-linking and gel formation. acs.orgresearchgate.netresearchgate.net

Macromolecular Isolation : The high bulk viscosity of the PPA/P2O5 medium plays a crucial role in isolating the growing polymer macromolecules from one another. acs.orgresearchgate.netdtic.mil This reaction-medium-induced isolation physically hinders the intermolecular reactions that lead to the formation of an infinite network, thereby promoting the growth of discrete hyperbranched structures. acs.orgresearchgate.netresearchgate.net

This self-controlled synthesis strategy, driven by the physical properties of the monomers and the reaction medium, allows for the A3 + B2 polymerization to proceed to high conversion without the risk of gelation, which is a common challenge in the synthesis of hyperbranched polymers. dtic.milacs.orgresearchgate.net The result is a completely soluble hyperbranched poly(ether ketone). dtic.mildtic.mil

Advanced Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for DPOB Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in elucidating the detailed structural and dynamic properties of 1,4-Diphenoxybenzene. Solid-state ¹³C CPMAS (Cross-Polarization Magic-Angle Spinning) NMR, in particular, has revealed key characteristics of its molecular behavior.

¹³C CPMAS NMR for Chemical Shift Inequivalences

Analysis of the ¹³C CPMAS NMR spectra of this compound has shown distinct chemical shift inequivalences. These observed differences in chemical shifts are attributed to an electric-field effect originating from the local electric dipole associated with the ether linkages within the molecule rsc.orgrsc.orgresearchgate.net. This effect causes chemically similar carbon atoms to resonate at slightly different frequencies, providing a sensitive probe of the local electronic environment and molecular conformation. The ability to resolve these inequivalences is fundamental to understanding the molecule's dynamics rsc.orgrsc.org.

Investigation of Phenylene Ring Dynamics via NMR

The chemically inequivalent resonances observed in the ¹³C CPMAS NMR spectra serve as a basis for investigating the dynamic processes occurring within the phenylene rings of this compound rsc.orgrsc.org. Specifically, these NMR techniques have been employed to study the "π flips" of the terminal phenyl rings rsc.orgrsc.orgoa.mgresearchgate.netresearchgate.net. Indirect estimations suggest that the central benzene (B151609) ring undergoes these dynamic processes at a significantly slower rate compared to the terminal rings rsc.orgrsc.org.

Activation Energy Determination for Ring Flips

Through the analysis of the temperature-dependent NMR data, the activation energy associated with the observed π flips of the terminal phenyl rings in this compound has been determined. Research indicates that these dynamic motions have an activation energy of approximately 59.1 kJ mol⁻¹ rsc.orgrsc.orgoa.mg. This value provides quantitative information about the energy barrier that must be overcome for the phenyl rings to undergo rotational reorientation.

X-ray Diffraction and Crystal Structure Determination

X-ray diffraction techniques have provided definitive data on the solid-state structure of this compound, revealing its precise molecular arrangement and conformation in the crystalline state.

Crystallographic Parameters and Space Group Analysis

The crystal structure of this compound has been thoroughly investigated using single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/c, with two molecules per unit cell (Z=2) rsc.orgrsc.orgresearchgate.netresearchgate.net. The determined crystallographic parameters are as follows:

| Parameter | Value |

| Space Group | P2₁/c |

| Unit Cell | Monoclinic |

| a | 5.856(2) Å |

| b | 7.822(2) Å |

| c | 15.422(4) Å |

| β | 95.24(2)° |

| Volume (U) | 703.7 ų |

| Z | 2 |

| Molecular Weight (M) | 262.3 g/mol |

Molecular Conformation: Trans Coplanar Terminal Rings and Orthogonal Central Ring

The crystal structure analysis reveals a distinct molecular conformation for this compound. The molecule features terminal phenyl rings that are positioned in a trans coplanar arrangement. Crucially, the central benzene ring adopts an orientation orthogonal to these terminal rings, resulting in torsion angles close to 90° between the central and terminal phenyl moieties rsc.orgrsc.orgresearchgate.netoa.mgresearchgate.net. This conformation dictates the molecule's packing in the solid state and influences its electronic and dynamic properties.

Compound Name Table:

| Common Name | IUPAC Name | CAS Number |

| This compound | This compound | 3061-36-7 |

Electrospray Ionization Mass Spectrometry (ESI-MS) for Functionalized Polymers

Chromatographic Techniques for this compound (DPOB) and Derivatives

Chromatographic techniques are indispensable tools for the analysis, identification, and purity assessment of this compound (DPOB) and its brominated derivatives. These methods leverage differences in the physical and chemical properties of compounds to achieve separation and quantification.

High-Performance Liquid Chromatography (HPLC) for Brominated Derivatives

High-Performance Liquid Chromatography (HPLC), including its advanced form Ultra-High Performance Liquid Chromatography (UPLC), is frequently employed for the analysis of brominated diphenyl ether (BDE) compounds and related substances, such as brominated this compound derivatives. These techniques are crucial for separating complex mixtures and analyzing compounds that may be less amenable to gas chromatography due to their molecular weight or thermal stability mdpi.com.

Applications and Methodologies:

Separation of Highly Brominated Compounds: Reverse-phase HPLC (RP-HPLC) methods have been developed to separate highly brominated compounds like tetradecabromo-1,4-diphenoxybenzene (B1345518) (TeDB-DiPhOBz). These methods typically utilize mobile phases consisting of acetonitrile (B52724) (MeCN) and water, often with the addition of phosphoric acid for UV detection or formic acid for Mass Spectrometry (MS) compatibility sielc.com.

Analysis of Degradation Products: HPLC, particularly when coupled with mass spectrometry (LC-MS), is instrumental in identifying and quantifying transformation products (TPs) of brominated flame retardants (BFRs). UPLC offers advantages such as shorter analysis times, enhanced sensitivity, and improved repeatability for such analyses mdpi.com.

Identification and Quantification: HPLC coupled with UV or MS detection allows for the identification and quantification of various brominated flame retardants. While UV detection can often suffice for identification based on retention times and elution sequences, MS detection provides more definitive structural confirmation osti.gov. Methoxylated polybrominated diphenoxybenzenes (MeO-PBDPBs), hypothesized degradation products of polybrominated diphenoxybenzenes, have been characterized using LC-MS following extensive cleanup and separation procedures, with semiquantitative analysis also being feasible acs.org.

Data Table 3.5.1: HPLC Applications for Brominated Diphenoxybenzene Derivatives

| Compound/Derivative Class | HPLC Technique | Mobile Phase Components | Detection Method | Primary Application | Reference |

| Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz) | RP-HPLC | Acetonitrile, Water, Phosphoric Acid/Formic Acid | UV, MS | Separation, Impurity Isolation, Preparative Separation | sielc.com |

| Brominated Flame Retardants (BFRs) | HPLC/UPLC | Various (e.g., Acetonitrile/Water mixtures) | UV, MS | Identification, Quantification, Degradation Product Analysis | mdpi.com, osti.gov |

| Methoxylated PBDPBs (MeO-PBDPBs) | LC-MS | Various (optimized for separation) | MS | Characterization, Semiquantitative Analysis | acs.org |

Gas Chromatography (GC) for Compound Purity and Identification

Gas Chromatography (GC) is a fundamental technique for assessing the purity and identifying this compound (DPOB) itself, as well as for analyzing various polybrominated diphenyl ethers (PBDEs) and related brominated compounds. GC separates volatile and semi-volatile compounds based on their boiling points and interactions with the stationary phase of the GC column.

Applications and Methodologies:

Purity Assessment of this compound: The purity of commercially available this compound is routinely determined and reported using GC, with specifications typically exceeding 98.0% tcichemicals.comtcichemicals.combdl.czfishersci.ca. GC coupled with Flame Ionization Detection (GC-FID) is commonly used for purity assays, where the area of the target compound's peak is compared against the total area of all detected peaks measurlabs.com. GC can also be employed to identify and quantify specific impurities within the DPOB sample tajhizkala.ir.

Analysis of Brominated Diphenyl Ethers (PBDEs): GC, particularly when coupled with Mass Spectrometry (GC-MS), is a primary method for the analysis of PBDE congeners. High-Resolution Gas Chromatography coupled with High-Resolution Mass Spectrometry (HRGC/HRMS) is a robust technique for the sensitive and selective determination of PBDEs in various matrices, including environmental samples well-labs.comresearchgate.net. EPA Method 1614 is an example of such a protocol designed for PBDE analysis well-labs.com.

Detection: Electron Capture Detection (GC-ECD) offers high sensitivity for halogenated compounds like PBDEs, although potential interference from other halogenated substances necessitates confirmation researchgate.netpjoes.com. GC-Inductively Coupled Plasma Mass Spectrometry (GC-ICP-MS) has also demonstrated superior sensitivity for PBDE congeners compared to GC-NCI-MS researchgate.net.

Identification and Quantification: Compounds are identified by comparing their GC retention times and mass spectral fragmentation patterns (or ion-abundance ratios) with those of authentic standards well-labs.com. Quantitative analysis is often performed using isotope dilution techniques with labeled internal standards or by employing a single internal standard with peak area ratios well-labs.comresearchgate.net.

Addressing Analyte Instability: Certain PBDE congeners, notably decabromodiphenyl ether (BDE-209), are known for their thermal lability and can degrade during GC analysis. Specialized GC column technologies, featuring deactivated surfaces, have been developed to mitigate this breakdown, enabling the analysis of a wide range of PBDE congeners, including BDE-209, in a single analytical run chromatographyonline.com.

Theoretical and Computational Chemistry of 1,4 Diphenoxybenzene

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method widely used to investigate the electronic structure of molecules. By solving the Kohn-Sham equations, DFT allows for the calculation of molecular properties such as electron density, energy levels, and atomic charges, offering a detailed understanding of molecular behavior. For 1,4-Diphenoxybenzene, DFT calculations have been instrumental in exploring its charge distribution, the characteristics of its radical cation, and predicting its chemical reactivity.

Local Spin Densities for Radical Cations

In chemical processes involving oxidation, such as oxidative coupling polymerization, the formation and behavior of radical cations are of paramount importance. Density Functional Theory, particularly using hybrid functionals like the three-parameter Becke-style hybrid functional, has been applied to calculate the local spin densities for radical cations of this compound researchgate.net. These calculations are crucial for mapping the distribution of unpaired electrons, which directly influences the molecule's reactivity in radical-mediated reactions.

Research has shown that in the radical cation state of this compound, the unpaired electron density is significantly concentrated on the central phenylene ring. Specifically, the positive spin densities calculated for the outer phenyl rings were found to be +0.131, while the central phenylene ring exhibited a spin density of +0.476 researchgate.net. This distribution indicates that the central phenylene ring is more reactive than the outer phenyl rings in processes like oxidative coupling. Furthermore, the transition to a radical cation state is associated with changes in molecular geometry, including altered dihedral angles at the ether linkages, which contribute to a more planar and elongated structure, thereby enhancing the delocalization of unpaired electrons researchgate.net.

Table 1: Local Spin Densities for the Radical Cation of this compound

| Phenyl Ring Location | Spin Density Value |

| Outer Phenyl Rings | +0.131 |

| Central Phenylene Ring | +0.476 |

Note: Values represent the distribution of unpaired electrons in the radical cation state of this compound.

Prediction of Sulfonation Sites

The prediction of specific sites susceptible to electrophilic aromatic substitution, such as sulfonation, is a valuable application of computational chemistry. While detailed DFT studies specifically predicting sulfonation sites on the this compound monomer are not extensively reported in the provided search results, research into sulfonated polymers derived from this compound indicates an interest in this type of functionalization researchgate.net. Generally, DFT methods can be utilized to compute electron density distributions, Fukui functions, or frontier molecular orbitals (HOMO/LUMO) to identify positions most prone to electrophilic attack. For this compound, the electron-donating effect of the phenoxy substituents is expected to activate the central benzene (B151609) ring towards electrophilic substitution, although precise site predictions would necessitate dedicated computational investigations.

Molecular Modeling and Simulation

Molecular modeling and simulation techniques offer dynamic and structural insights into molecules, complementing static electronic structure calculations. These methods enable the exploration of molecular conformations, energy landscapes, and the prediction of macroscopic properties based on molecular architecture.

Conformational Analysis and Energy Minimization

Conformational analysis seeks to identify the most stable three-dimensional arrangements of atoms within a molecule and the energy barriers governing transitions between these arrangements. For this compound, molecular dynamics simulations have been employed to investigate its motional characteristics, such as the π flip of its internal benzene ring acs.org. These simulations are vital for understanding the inherent flexibility and dynamic properties of the molecule. Specific conformational studies on this compound reveal crucial dihedral angles at the ether linkages that dictate its spatial orientation. In its neutral state, these dihedral angles are approximately 29.5° and 52.5°. Upon transformation into a radical cation, these angles shift to approximately 47.0° and 17.7°, a change that promotes a more planar and elongated molecular structure researchgate.net. Energy minimization is a standard procedure in these analyses to locate the lowest energy conformers. While specific energy values for the conformers of this compound are not provided, related compounds like 1,3-diphenoxybenzene (B1666200) have demonstrated the existence of multiple conformers with comparable energies, where specific symmetries can influence the most stable structures ccu.edu.tw.

Table 2: Dihedral Angles at Ether Linkages of this compound

| Molecular State | Dihedral Angle 1 | Dihedral Angle 2 |

| Neutral | 29.5° | 52.5° |

| Radical Cation | 47.0° | 17.7° |

Note: Angles describe the torsion around the C-O-C-C bonds at the ether linkages, influencing molecular shape.

Quantum Chemical Studies

Quantum chemical methods, such as Density Functional Theory (DFT), are frequently employed to explore the electronic structure and molecular properties of organic compounds like this compound. These calculations provide insights into molecular geometry, electron distribution, and energy levels.

Studies using DFT, often at levels like B3LYP/6-311G(p), have been conducted to investigate the electronic structures of molecules related to DPOB, such as aromatic polyketones. These calculations help in understanding the optimized geometries and conformational flexibilities of such structures acs.org. For DPOB itself, quantum chemical calculations can predict properties such as its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for determining its electronic and optical behavior acs.orgacs.org. For instance, DFT calculations can reveal the distribution of these frontier orbitals across the molecule, indicating areas of high electron density or electron deficiency. These theoretical investigations are foundational for understanding how DPOB might interact with other molecules or participate in charge transfer processes.

Carrier Dynamics and Electronic Properties

The electronic properties and carrier dynamics of this compound are of significant interest, particularly in the context of organic electronic devices. Theoretical investigations play a crucial role in predicting and explaining how charge carriers (electrons and holes) behave within systems incorporating DPOB.

Theoretical Investigations of Charge Transport in DPOB-Modified Systems

Theoretical studies have explored the role of this compound in systems designed for charge transport, such as in organic solar cells (OSCs). When used as an additive or component in these devices, DPOB can influence the morphology of the active layer, leading to improved molecular crystallinity, tighter molecular packing, and favorable phase separation. These morphological changes, in turn, can optimize charge transport pathways researchgate.netnih.gov.

Research has indicated that theoretical calculations, alongside experimental techniques, are used to systematically investigate carrier dynamics behaviors in DPOB-modified systems researchgate.netnih.govresearcher.life. For example, studies might involve calculating charge mobility or investigating charge transfer mechanisms within DPOB-containing materials. While specific quantitative data on charge transport parameters for DPOB itself are not extensively detailed in the provided snippets, the general approach involves using computational methods to understand how DPOB influences the electronic communication and charge carrier mobility in composite materials or device architectures researchgate.net. The theoretical modeling of electronic structures and charge transport characteristics is a key aspect of designing efficient organic electronic devices that utilize molecules like DPOB.

Compound Name Table:

| Common Name | IUPAC Name | Abbreviation |

| This compound | This compound | DPOB / DPB |

| Diphenyl ether | Diphenyl ether | |

| Aromatic Polyketones | Aromatic Polyketones | |

| Poly(this compound) | Poly(this compound) | PDPOB |

| Tetradecabromo-1,4-diphenoxybenzene (B1345518) | Tetradecabromo-1,4-diphenoxybenzene | TeDB-DiPhOBz |

| 2,3,5,6-tetrafluoro-1,4-diphenoxybenzene | 2,3,5,6-tetrafluoro-1,4-diphenoxybenzene |

Advanced Materials Applications and Polymer Science

Proton Exchange Membranes (PEMs) and Fuel Cell Applications

Polymers incorporating the 1,4-diphenoxybenzene moiety are investigated for their potential use in proton exchange membranes (PEMs) for fuel cell applications smolecule.com. The development of alternative PEM materials that offer improved performance, lower cost, and better durability compared to traditional perfluorinated sulfonic acid (PFSA) membranes is an active area of research.

The sulfonation of poly(this compound) is a key strategy to impart proton conductivity, making these polymers suitable for PEMs amanote.comresearchgate.net. This process introduces sulfonic acid groups (-SO₃H) into the polymer backbone, which are essential for facilitating proton transport. Oxidative coupling polymerization of this compound using FeCl₃ can yield poly(this compound), which can then be sulfonated researchgate.net. Sulfonated poly(this compound) has demonstrated comparable proton conductivity to Nafion N-115, particularly at elevated temperatures (80°C) and high relative humidity (95% RH) researchgate.netspsj.or.jp. Research indicates that these sulfonated polymers can achieve high proton conductivity values, with some studies reporting figures in the range of 0.05 to 0.15 S/cm, and ion-exchange capacities (IEC) between 0.5 and 1.2 mequiv/g acs.orgacs.orgacs.orgmdpi.com.

| Polymer Type | Sulfonation Method | Ion Exchange Capacity (IEC) | Proton Conductivity | Unit | Reference |

| Poly(this compound) | Sulfonation | 0.5 - 1.2 | 0.05 - 0.15 | S/cm | acs.orgacs.orgacs.orgmdpi.com |

| Sulfonated Poly(this compound) | Oxidative coupling/Sulfonation | 2.3 (example) | 2 × 10⁻¹ | S/cm | researchgate.netspsj.or.jp |

These sulfonated polymers are being explored for their potential to enhance fuel cell efficiency and performance, offering a promising avenue for next-generation energy technologies smolecule.commdpi.com.

Compound List:

this compound

Poly(this compound) (PDPOB)

Poly(ether ketone) (PEK)

Poly(aromatic ether) (PAE)

Poly(2,2′-dinaphthyl ether) (PDNE)

Polyaniline

Nafion N-115

Proton Conductivity and Water Uptake Studies

While studies investigating the proton conductivity and water uptake of this compound itself are not available in the reviewed literature, the compound has been utilized in the synthesis of materials that demonstrate these characteristics. For instance, sulfonated poly(this compound) has shown proton conductivity comparable to Nafion N-115, with high conductivity achieved at elevated temperatures and humidity researchgate.net. Furthermore, this compound has been employed as a cross-linker in ion-containing aromatic copolymers, leading to membranes with significantly enhanced proton conductivity compared to Nafion 117, alongside controlled water uptake scispace.comacs.org.

Hydrolytic Stability of Sulfonated Polyimides

Information regarding the hydrolytic stability of this compound itself is not directly available. However, the compound serves as a precursor in the synthesis of hydrolytically stable sulfonated polyimides. For example, novel sulfonated polyimides synthesized using 3,3',4,4'-(1,3-diphenoxy-benzene)tetracarboxylic dianhydride have demonstrated good hydrolytic stability . Similarly, polymers derived from 3,3',4,4'-(1,3-diphenoxybenzene)tetracarboxylic dianhydride have shown high hydrolytic and thermal stability researchgate.net.

Applications in Vanadium Redox Flow Batteries

Direct applications of this compound in Vanadium Redox Flow Batteries (VRFBs) have not been identified in the provided search results. Instead, the compound has been used in the synthesis of polymers for VRFB applications. Specifically, N-sulfonated poly(arylene-oxindole) membranes, synthesized via polycondensation involving this compound, have been evaluated for their performance in VRFBs, with one derivative showing promising physiochemical and electrochemical characteristics acs.orgresearchgate.net.

Organic Solar Cells (OSCs) and Morphology Optimization

This compound has garnered significant attention for its role in enhancing the performance of organic solar cells (OSCs) through morphology control.

This compound as a Volatile Solid Additive

This compound (DPB) has emerged as a significant volatile solid additive in the field of organic solar cells (OSCs) researchgate.netresearcher.lifenih.govdp.technih.govrsc.org. It is characterized as a novel, non-halogenated, and twisted solid additive researchgate.netresearcher.lifenih.govresearchgate.net. The primary role of DPB is to effectively optimize the morphology of the active layer within OSC devices researchgate.netresearcher.lifenih.govresearchgate.net. A key advantage of using DPB is its ability to enhance device efficiency without compromising the reproducibility and long-term stability of the solar cells researchgate.netresearcher.lifenih.gov.

Impact on Active Layer Morphology, Molecular Crystallinity, and Phase Separation

Research indicates that DPB selectively interacts with acceptor materials, such as Y6 researchgate.netresearcher.lifenih.govresearchgate.net. This selective interaction leads to the formation of an optimized active layer morphology characterized by increased molecular crystallinity and tighter molecular packing researchgate.netresearcher.lifenih.govresearchgate.net. Furthermore, DPB promotes favorable phase separation within the active layer, which is crucial for efficient charge generation and transport researchgate.netresearcher.lifenih.govresearchgate.net. Techniques like grazing-incidence wide-angle X-ray scattering (GIWAXS) and grazing-incidence small-angle X-ray scattering (GISAXS) have been employed to systematically investigate these morphological changes researchgate.netresearcher.lifenih.govresearchgate.net. DPB can also function as a molecular linker, modifying the morphology by enhancing the crystalline packing of both donor and acceptor components and reducing vertical domain sizes researchgate.net.

Enhanced Power Conversion Efficiency (PCE)

The morphological improvements facilitated by this compound directly translate into significantly enhanced power conversion efficiencies (PCEs) for organic solar cells. In the D18-Cl:N3 system, the incorporation of DPB as a volatile solid additive has resulted in a remarkable champion power conversion efficiency of 19.04% researchgate.netresearcher.lifenih.govresearchgate.net. This value has been reported as the highest achieved for this specific system to date researchgate.netresearcher.lifenih.govresearchgate.net. The compound's general applicability has also been demonstrated in other organic photovoltaic systems, where a PCE of 19.3% was achieved in D18:BTP-eC9-4F OSCs researchgate.net. These findings highlight DPB's potential as a high-performance solid additive, providing valuable theoretical and experimental guidance for future OSC development researchgate.netresearcher.lifenih.gov.

Table 1: Power Conversion Efficiencies (PCE) Achieved with this compound as an Additive in Organic Solar Cells

| Organic Solar Cell System | Additive Used | Champion PCE (%) | Citation(s) |

| D18-Cl:N3 | This compound | 19.04 | researchgate.netresearcher.lifenih.govresearchgate.net |

| D18:BTP-eC9-4F | This compound | 19.3 | researchgate.net |

Derivatization and Functionalization of 1,4 Diphenoxybenzene

Synthesis of Sulfonated Monomers for Poly(aryl ether)s

Information directly detailing the synthesis of sulfonated monomers specifically from 1,4-Diphenoxybenzene for poly(aryl ether)s is limited in the provided search results. However, the general synthesis of sulfonated monomers for poly(aryl ether)s is an active area of research, often involving the sulfonation of aromatic precursors to impart proton conductivity for applications like fuel cell membranes researchgate.netmdpi.comgoogle.comacs.orgtandfonline.comcanada.canih.govamanote.com. These studies typically involve sulfonating aromatic polymers or monomers containing ether linkages to create materials with improved ion-exchange capabilities. For instance, a study mentions the preparation of a sulfonated monomer from this compound for polyarylether synthesis, which was then monosulfonated to yield a sodium salt suitable for proton exchange membranes researchgate.net.

Brominated Derivatives for Flame Retardant Applications

This compound serves as a precursor or a structural component in the development of brominated flame retardants. The high degree of bromination is key to their efficacy.

Tetradecabromo-1,4-diphenoxybenzene (B1345518) (TeDB-DiPhOBz), also known by trade names like Saytex 120, is a highly brominated compound derived from this compound accustandard.comcore.ac.ukfishersci.comnih.gov. It is utilized as an additive flame retardant in various polymeric materials, including solid plastics and wire/cable products accustandard.com. TeDB-DiPhOBz is considered a current-use additive flame retardant and has been suggested as an alternative to decabromodiphenyl ether (BDE-209) accustandard.com. Its effectiveness as a flame retardant stems from its high bromine content, which interferes with the combustion process by scavenging free radicals in the gas phase frfabric.com.

Research indicates that TeDB-DiPhOBz is photolytically unstable and can undergo rapid degradation when exposed to UV light or natural sunlight accustandard.comusask.cacheminst.ca. This degradation process primarily involves stepwise, reductive debromination. The photolysis of TeDB-DiPhOBz can generate a complex mixture of lower brominated polybrominated-diphenoxybenzenes (PB-DiPhOBzs) cheminst.caresearchgate.netresearchgate.net. Studies have identified polybenzofuran products as significant degradation products from the photolytic breakdown of TeDB-DiPhOBz usask.ca. These degradation products, including hydroxylated and methoxylated derivatives, have raised concerns due to their potential environmental impact and toxicological properties cheminst.caresearchgate.net.

Table 1: Photodegradation Products of TeDB-DiPhOBz

| Degradation Pathway | Identified Products | Reference |

| Photolytic | Lower brominated polybrominated-diphenoxybenzenes (PB-DiPhOBzs) | cheminst.caresearchgate.netresearchgate.net |

| Photolytic | Polybenzofurans | usask.ca |

| Photolytic | Hydroxylated PB-DiPhOBzs (e.g., 4"-OH-2,2',2",4-tetrabromo-DiPhOBz) | researchgate.netacs.org |

| Photolytic | Methoxylated tetra- to hexabromo-DiPhOBzs | cheminst.caresearchgate.net |

Studies on the environmental fate of brominated flame retardants (BFRs), including those related to polybrominated diphenyl ethers (PBDEs) and TeDB-DiPhOBz, highlight their persistence and potential for bioaccumulation cpcb.nic.inuantwerpen.beresearchgate.netgdut.edu.cn. While TeDB-DiPhOBz itself is described as stable and unlikely to undergo significant environmental biodegradation usask.ca, its photolytic degradation products are of concern. Research suggests that debromination is a dominant degradation pathway in abiotic media uantwerpen.beresearchgate.net. The transformation products of BFRs can exhibit different environmental properties and toxicities compared to the parent compounds researchgate.net. For instance, lower brominated diphenyl ethers, which can be formed from the degradation of higher brominated congeners, are generally more toxic and bioaccumulative cpcb.nic.in. Information specifically on the biotic transformation of TeDB-DiPhOBz is limited, but general studies on BFRs indicate that metabolic pathways in biota can include reductive debromination and oxidative metabolism uantwerpen.beresearchgate.net.

Photolytic Degradation and By-product Formation

Preparation of Molecular Brushes with Polyimide Backbones

The synthesis of molecular brushes incorporating polyimide backbones has been explored, with some research referencing precursors that could potentially be derived from or related to this compound structures. One study mentions the synthesis of a polyimide macroinitiator with initiating groups derived from 3,3′,4,4′-(1,3-diphenoxybenzene)-tetracarboxylic acid and 2,4-diaminophenol (B1205310) mdpi.com. This work describes the preparation of polyimide molecular brushes with poly(ε-caprolactone) side chains, achieved through a combination of techniques including atom transfer radical polymerization (ATRP) and ring-opening polymerization (ROP) mdpi.com.

While direct synthesis of grafted copolyimides with hydroxyl groups from this compound is not explicitly detailed in the provided snippets, related research on functionalized polyimides exists. Studies on hydroxyl-functionalized polyimides often involve monomers with ether linkages or specific dianhydrides and diamines that can introduce hydroxyl groups into the polymer structure researchgate.netgoogle.com. For example, one study prepared a hydroxyl-functionalized block copolyimide by condensing dihydroxybenzidine and diaminodiphenyl ether with a diphenoxy di-phthalic anhydride (B1165640) derivative, which was then used to toughen epoxy resins researchgate.net. These functionalized polyimides can be prepared using various diamine and dianhydride monomers, with the diphenyl ether or diphenoxy structures contributing to the polymer backbone researchgate.netgoogle.com.

Compound Name List:

this compound

Tetradecabromo-1,4-diphenoxybenzene (TeDB-DiPhOBz)

Polybrominated diphenyl ethers (PBDEs)

Decabromodiphenyl ether (BDE-209)

Polybrominated-diphenoxybenzenes (PB-DiPhOBzs)

Polybrominated dibenzofurans (PBDFs)

Polybrominated dioxins (PBDDs)

Bromophenols

Hydroxylated BDEs (HO-BDEs)

Methoxylated polybrominated diphenoxybenzenes (MeO-PB-DiPhOBzs)

2,4,4′-tribrominated diphenyl ether (BDE-28)

4,4′-dibrominated diphenyl ether (BDE-15)

4-dibrominated diphenyl ether (BDE-3)

Diphenyl ether (DE)

2,8-dibrominated dibenzofuran (B1670420) (2,8-BDF)

2-monobrominated dibenzofuran (2-monoBDF)

Dibenzofuran (DF)

3,3′,4,4′-(1,3-diphenoxybenzene)-tetracarboxylic acid

2,4-diaminophenol

Poly(ε-caprolactone) (PCL)

Poly(2-hydroxyethyl methacrylate) (PHEMA)

3,3′-Dihydroxybenzidine

4,4′-Diaminodiphenyl ether

4,4'-(4,4′-isopropylidenediphenoxy) di-phthalic anhydride

Bis(4-fluoro-3-sulfophenyl)sulfone disodium (B8443419) salt

Bis(4-fluorophenyl) sulfone

4,4′-dihydroxy-1,6-diphenoxyhexane

4,4′-dihydroxydiphenyl ether

Combination of ATRP, ROP, and CuAAC Techniques

While direct applications of this compound in a combined ATRP (Atom Transfer Radical Polymerization), ROP (Ring-Opening Polymerization), and CuAAC (Copper(I)-catalyzed Azide-Alkyne Cycloaddition) strategy are not extensively detailed in the provided literature, these techniques are broadly employed in polymer modification and synthesis. For instance, CuAAC, often referred to as "click chemistry," is a highly efficient reaction for joining molecular fragments. It can be used to functionalize polymers or monomers derived from precursors like this compound, introducing specific end-groups or side chains. ATRP and ROP are controlled polymerization methods that allow for precise control over polymer architecture, molecular weight, and polydispersity. The combination of these techniques enables the creation of complex polymer structures, such as block copolymers or graft copolymers, by sequentially polymerizing different monomers or by attaching pre-synthesized polymer chains to a backbone. Research into advanced polymer synthesis often involves using monomers that can be modified or polymerized via these methods, suggesting that derivatives of this compound could potentially be integrated into such multi-technique polymerization schemes to yield novel materials. mdpi.comnih.gov

Synthesis of Functionalized Poly(aryl ether ketone)s

This compound is recognized as a valuable monomer or comonomer in the synthesis of poly(aryl ether ketone)s (PAEKs) and related high-performance polymers. These polymers are known for their excellent thermal stability, mechanical strength, and chemical resistance, making them suitable for demanding applications. The Friedel-Crafts polymerization is a common method for synthesizing PAEKs, where aromatic ethers like this compound react with diacyl chlorides in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). acs.orgresearchgate.netresearchgate.net

The use of this compound in Friedel-Crafts polymerization has been demonstrated in the synthesis of aromatic poly(ether ketone)s derived from 2,5-furandicarbonyl dichloride. In this process, this compound, along with diphenyl ether, was polymerized with 2,5-furandicarbonyl dichloride using AlCl₃. The polymerization was found to be more effective in specific ionic liquids, which allowed for better swelling of the reaction complexes and resulted in high molecular weight polymers with good yields. acs.org

Furthermore, this compound has been utilized in the synthesis of hyperbranched poly(ether ketone)s (PEKs) via an A₃ + B₂ polymerization approach. In this method, trimesic acid (A₃) is polymerized with aromatic ethers like diphenyl ether and this compound (B₂) in a poly(phosphoric acid)/phosphorus pentoxide (PPA/P₂O₅) medium. The limited solubility of this compound in the reaction medium plays a crucial role in controlling the polymerization, preventing cross-linking and leading to soluble hyperbranched PEKs. acs.orgacs.org

The patent literature also indicates the use of this compound as a preferred aromatic coreactant in the preparation of poly(arylene ether ketone)s, often in conjunction with diacyl halides. googleapis.comgoogle.com

Incorporation of π-Electron Rich Terminal Groups

The functionalization of poly(aryl ether ketone)s (PAEKs) with π-electron rich terminal groups is a strategy employed to modify their properties, particularly for applications in composite matrices. One approach involves creating supramolecular networks through charge-transfer interactions between PAEKs functionalized with π-electron rich terminal groups and π-electron deficient polyimides. While the specific methods for incorporating these terminal groups using this compound are not detailed in the provided snippets, the compound itself, with its aromatic rings, can be considered a precursor for introducing such π-electron rich functionalities. Research on poly(aromatic ethers) has shown that electrochemical polymerization of this compound can lead to conducting and luminescent conjugated polymers, suggesting that its structure can be leveraged for electronic and optical properties. reading.ac.ukacs.org

The synthesis of sulfonated poly(this compound) has also been reported, where oxidative coupling polymerization using FeCl₃ was employed. The resulting sulfonated polymer was investigated for its potential as a proton exchange membrane (PEM), indicating that modifications of the this compound structure can lead to polymers with specific functionalities. researchgate.net

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.